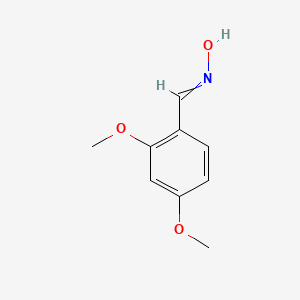

2,4-Dimethoxybenzaldoxime

Beschreibung

2,4-Dimethoxybenzaldoxime is an organic compound derived from 2,4-dimethoxybenzaldehyde It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the benzaldehyde structure

Eigenschaften

CAS-Nummer |

31874-34-7 |

|---|---|

Molekularformel |

C9H11NO3 |

Molekulargewicht |

181.19 g/mol |

IUPAC-Name |

(NZ)-N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C9H11NO3/c1-12-8-4-3-7(6-10-11)9(5-8)13-2/h3-6,11H,1-2H3/b10-6- |

InChI-Schlüssel |

SFDRVCQSVTYHLU-POHAHGRESA-N |

SMILES |

COC1=CC(=C(C=C1)C=NO)OC |

Isomerische SMILES |

COC1=CC(=C(C=C1)/C=N\O)OC |

Kanonische SMILES |

COC1=CC(=C(C=C1)C=NO)OC |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Scheme:

$$

\text{2,4-Dimethoxybenzaldehyde} + \text{Hydroxylamine Hydrochloride} \xrightarrow[\text{Base}]{\text{Solvent, RT}} \text{this compound} + \text{Water} + \text{Sodium Chloride}

$$

- Reactants: 2,4-Dimethoxybenzaldehyde, hydroxylamine hydrochloride

- Base: Sodium hydroxide or glacial acetic acid (catalytic)

- Solvent: Methanol or absolute ethanol

- Temperature: Room temperature to reflux (25–78 °C)

- Reaction Time: 4–6 hours typically under reflux conditions

Typical Procedure:

- Dissolve 2,4-dimethoxybenzaldehyde (0.001 mol) in absolute ethanol.

- Add equimolar hydroxylamine hydrochloride and a catalytic amount of glacial acetic acid or sodium hydroxide.

- Reflux the mixture for 4–6 hours.

- After completion, evaporate the solvent under reduced pressure.

- Purify the crude product by recrystallization from methanol.

Product Characteristics:

- White crystalline solid

- Melting point: 105–109 °C

- Purity: >95% by Gas Chromatography (GC)

This method is scalable and forms the basis for industrial production, where reaction parameters such as temperature, solvent volume, and reaction time are optimized for yield and purity enhancement.

Optimization of Reaction Conditions

Optimization studies have focused on:

| Parameter | Typical Range/Choice | Effect on Yield/Purity |

|---|---|---|

| Solvent | Methanol, Ethanol | Methanol preferred for recrystallization; solvent polarity affects solubility and crystallization quality |

| Base Catalyst | Sodium hydroxide, Glacial acetic acid | Acidic conditions (acetic acid) catalyze oxime formation; base neutralizes hydrochloride salt |

| Temperature | Room temperature to reflux | Reflux accelerates reaction; room temperature sufficient for mild conditions |

| Reaction Time | 4–6 hours | Longer times improve conversion but may cause side reactions |

| Molar Ratios | 1:1 aldehyde to hydroxylamine | Stoichiometric balance critical for complete conversion |

These parameters are adjusted to maximize yield (typically >85%) and purity (>95%) while minimizing side products.

Purification and Characterization

After synthesis, purification is generally achieved by recrystallization from methanol, which balances solubility and crystallization efficiency. Safety precautions such as working in a fume hood and using personal protective equipment are necessary due to solvent volatility and chemical reactivity.

Analytical methods for verification include:

- Gas Chromatography (GC): Confirms purity >95%

- Melting Point Analysis: Confirms identity (105–109 °C)

- Spectroscopic Methods: IR, NMR, and Mass Spectrometry to confirm structural integrity

Industrial Scale Considerations

While detailed industrial protocols for this compound are scarce, scale-up typically follows the laboratory synthetic route with modifications:

- Use of optimized solvent volumes and reaction vessels to ensure efficient mixing and heat transfer

- Controlled addition of hydroxylamine hydrochloride to aldehyde solution to manage exothermicity

- Continuous monitoring of reaction progress by HPLC or GC

- Efficient isolation techniques such as filtration and drying under vacuum

These adaptations aim to maintain high purity and yield at scale.

Summary Table of Preparation Method

| Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Aldehyde + Hydroxylamine | 1:1 molar ratio, base catalyst (NaOH or acetic acid) | Formation of oxime via nucleophilic addition |

| Solvent | Methanol or ethanol | Solvent choice affects solubility and recrystallization |

| Temperature | Room temperature to reflux (25–78 °C) | Reflux speeds reaction; room temp possible |

| Reaction Time | 4–6 hours | Sufficient for complete conversion |

| Work-up | Solvent evaporation, recrystallization from methanol | Purification to >95% purity |

| Product Characterization | GC, melting point, IR, NMR | Confirms identity and purity |

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dimethoxybenzaldoxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile compounds.

Reduction: The oxime can be reduced to form amines.

Substitution: The methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Formation of 2,4-dimethoxybenzonitrile.

Reduction: Formation of 2,4-dimethoxybenzylamine.

Substitution: Formation of various substituted benzaldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Dimethoxybenzaldoxime has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Wirkmechanismus

The mechanism of action of 2,4-dimethoxybenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes.

Vergleich Mit ähnlichen Verbindungen

2,4-Dimethoxybenzaldehyde: The parent compound without the oxime group.

2,5-Dimethoxybenzaldehyde: A structural isomer with methoxy groups at different positions.

Benzaldehyde Oxime: A simpler oxime derivative without methoxy substitutions.

Uniqueness: 2,4-Dimethoxybenzaldoxime is unique due to the presence of both methoxy and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.

Biologische Aktivität

2,4-Dimethoxybenzaldoxime is an organic compound characterized by a benzaldehyde structure with an oxime functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and nematicidal applications. This article aims to compile and analyze the existing research on the biological activity of this compound, supported by data tables and case studies.

- Chemical Formula: C₉H₁₁N₁O₃

- Molecular Weight: 181.19 g/mol

- CAS Number: 31874-34-7

Synthesis

The synthesis typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is conducted in a solvent like methanol at room temperature:

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits potential antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various pathogenic strains. For instance, it has been shown to inhibit the growth of certain fungi, although specific efficacy data vary across studies.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Candida albicans | Moderate | |

| Staphylococcus aureus | Significant | |

| Escherichia coli | Weak |

Nematicidal Activity

Despite its promising chemical structure, studies have indicated that this compound does not exhibit strong nematicidal activity against Meloidogyne incognita, a common root-knot nematode. In comparative tests with other volatile organic compounds (VOCs), it was found to be less effective:

Table 2: Comparative Nematicidal Activity Against Meloidogyne incognita

| Compound | Activity Type | Efficacy (%) | Reference |

|---|---|---|---|

| 2-Isobutyl-3-methylpyrazine | Fumigant | 70 | |

| 2-Dodecanone | Direct-contact | 63 | |

| This compound | Not significant | N/A |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The oxime group allows for complex formation with metal ions, potentially influencing biochemical pathways related to oxidative stress and microbial inhibition. The compound's redox properties may also contribute to its biological effects.

Case Studies

- Antifungal Efficacy Study : A study assessed the antifungal properties of various oximes including this compound against Candida species. Results indicated moderate inhibition compared to standard antifungal agents.

- Nematicidal Assessment : In a controlled pot experiment evaluating VOCs for nematicidal activity against Meloidogyne incognita, this compound was included among other compounds but showed negligible effects on nematode populations compared to more potent alternatives like 2-isobutyl-3-methylpyrazine.

Q & A

Q. What are the optimal synthetic conditions for preparing 2,4-Dimethoxybenzaldoxime from 2,4-Dimethoxybenzaldehyde?

Methodological Answer: this compound is synthesized by reacting 2,4-Dimethoxybenzaldehyde with hydroxylamine hydrochloride under acidic conditions. A typical procedure involves:

- Dissolving 2,4-Dimethoxybenzaldehyde (0.001 mol) in absolute ethanol.

- Adding hydroxylamine hydrochloride (0.001 mol) and 5 drops of glacial acetic acid as a catalyst.

- Refluxing the mixture for 4–6 hours, followed by solvent evaporation under reduced pressure.

- Purifying the crude product via recrystallization from methanol, yielding a white crystalline solid (melting point: 105–109°C, purity >95% by GC) .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Methodological Answer: Key analytical methods include:

Q. What solvents are suitable for recrystallizing this compound, and what safety precautions are necessary?

Methodological Answer:

- Recrystallization Solvents: Methanol is preferred due to its moderate solubility (as noted in technical specifications) .

- Safety Measures:

Advanced Research Questions

Q. How do electron-donating methoxy groups influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Electronic Effects: The methoxy groups at the 2- and 4-positions enhance electron density on the aromatic ring, potentially stabilizing intermediates in reactions like nucleophilic substitution or coordination chemistry.

- Experimental Approach:

Q. What are common side products during this compound synthesis, and how can they be mitigated?

Methodological Answer:

- Side Products:

- Unreacted aldehyde (detected via TLC or GC).

- Isomeric byproducts (e.g., syn/anti oxime isomers).

- Mitigation Strategies:

- Optimize reaction time and stoichiometry (e.g., excess hydroxylamine).

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or repeated recrystallization .

Q. Can this compound act as a ligand in metal coordination complexes, and what applications might this enable?

Methodological Answer:

- Coordination Potential: The oxime group (-NOH) can bind to transition metals (e.g., Cu, Ni), forming complexes for catalytic or material science applications.

- Methodology:

Q. How can computational methods predict the degradation pathways of this compound under advanced oxidation processes (AOPs)?

Methodological Answer:

- Computational Workflow:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.